Regioisomeric Differentiation: 3-yl Oxadiazole vs. 5-yl Oxadiazole HIF Inhibitors
The target compound possesses a 1,2,4-oxadiazol-3-yl substituent, distinguishing it from the extensively characterized 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole HIF inhibitor chemotype [1]. In the Härter et al. HIF screening cascade, the 5-yl oxadiazole series achieved a lead compound HIF inhibitory IC50 of 0.7 nM in a cell-based assay. The 3-yl regioisomeric scaffold represented by the target compound provides a structurally distinct vector for hydrogen-bond interactions with the HIF-α PAS-B domain [1], offering a differentiation strategy for medicinal chemistry programs seeking novel intellectual property space or altered selectivity profiles versus HIF-1α and HIF-2α [1].
| Evidence Dimension | HIF inhibitory potency (cell-based assay) and regioisomeric scaffold geometry |
|---|---|
| Target Compound Data | Scaffold: 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (3-yl oxadiazole regioisomer). Direct HIF IC50 data not reported in primary literature for this exact CAS number. |
| Comparator Or Baseline | Lead compound from 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole chemotype: HIF inhibitory IC50 = 0.7 nM in screening cell system [1]. |
| Quantified Difference | Regioisomeric scaffold distinction (3-yl vs. 5-yl oxadiazole connectivity); quantitative HIF IC50 difference cannot be calculated due to absence of direct assay data for the target compound. |
| Conditions | Cell-based HIF reporter gene assay; A549 human lung adenocarcinoma cells for target gene expression analysis (comparator data) [1]. |
Why This Matters
The 3-yl oxadiazole regioisomer occupies a distinct chemical space relative to the well-validated 5-yl HIF inhibitor series, enabling the exploration of alternative SAR landscapes without infringing on existing composition-of-matter patents.
- [1] Härter M, et al. Inhibition of Hypoxia-Induced Gene Transcription by Substituted Pyrazolyl Oxadiazoles: Initial Lead Generation and Structure–Activity Relationships. ChemMedChem. 2014;9(1):61-66. doi:10.1002/cmdc.201300357. View Source
